

Unveiling the Molecular Architecture of Aestivophoenin A: A Technical Guide

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Compound of Interest

Compound Name: Aestivophoenin A

Cat. No.: B15574903

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A comprehensive analysis of **Aestivophoenin A**, a novel phenazine derivative isolated from *Streptomyces purpeofuscus*, reveals a unique chemical scaffold with significant potential for neuroprotective applications. This technical guide provides an in-depth characterization of **Aestivophoenin A**'s chemical structure, supported by detailed spectroscopic data and experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Characterization

Aestivophoenin A presents as a red powder, soluble in methanol and DMSO. Its molecular formula was determined as $C_{35}H_{38}N_2O_7$ by high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS). The following tables summarize the key physicochemical and spectroscopic data obtained for **Aestivophoenin A**.

Table 1: Physicochemical Properties of Aestivophoenin A

Property	Value
Appearance	Red Powder
Molecular Formula	C ₃₅ H ₃₈ N ₂ O ₇
HR-FAB-MS (m/z)	[M+H] ⁺ 611.2758 (calcd. for C ₃₅ H ₃₉ N ₂ O ₈ , 611.2757)
UV λ _{max} (MeOH) nm (ε)	278 (78,000), 365 (14,000), 490 (4,500)
Optical Rotation [α] _D ²⁵	+120° (c 0.1, MeOH)

Table 2: ¹H NMR Spectroscopic Data for Aestivophoenin A (500 MHz, CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
1	8.20	d	8.0
2	7.80	t	8.0
3	8.00	d	8.0
4	7.95	s	2.0
6	7.60	s	
8	7.40	d	
9	7.70	d	2.0
1'-H	6.20	d	2.0
2'-H	4.10	dd	2.0, 3.0
3'-H	3.80	dd	3.0, 9.0
4'-H	3.50	t	9.0
5'-H	3.90	m	6.0
6'-H ₃	1.30	d	
1''-H ₂	4.80	d	
2''-H	5.30	t	7.0
3''-Me	1.80	s	7.0
4''-Me	1.70	s	
1'''-H ₂	4.70	d	
2'''-H	5.20	t	7.0
3'''-Me	1.75	s	7.0
4'''-Me	1.65	s	
OMe	4.05	s	

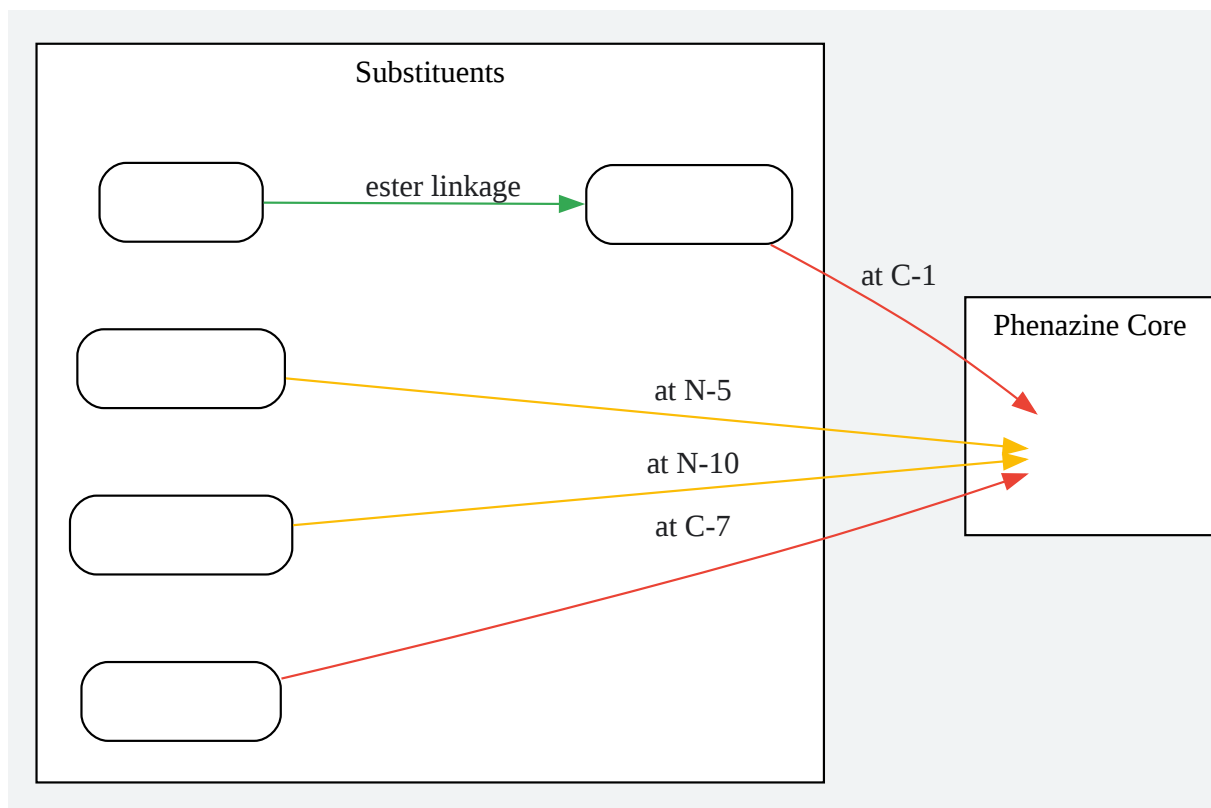
Table 3: ^{13}C NMR Spectroscopic Data for Aestivophoenin A (125 MHz, CDCl_3)

Position	δ (ppm)
1	124.0
2	130.0
3	129.0
4	135.0
4a	142.0
5a	140.0
6	108.0
7	148.0
8	115.0
9	126.0
9a	141.0
10a	138.0
C=O	168.0
1'	98.0
2'	72.0
3'	73.0
4'	70.0
5'	71.0
6'	18.0
1''	40.0
2''	122.0
3''	135.0
4''	25.0

5"	18.0
1"	40.0
2"	122.0
3"	135.0
4"	25.0
5"	18.0
OMe	52.0

Structural Elucidation

The chemical structure of **Aestivophoenin A** was elucidated through extensive 1D and 2D NMR spectroscopic analysis, including COSY, HMQC, and HMBC experiments, in conjunction with mass spectrometry data. The core of the molecule is a phenazine-1-carboxylic acid. A rhamnose sugar moiety is attached at the C-1 carboxyl group. Two isoprenyl units are linked to the phenazine core at positions N-5 and N-10. Finally, a methoxy group is substituted at the C-7 position.



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Figure 1: Structural components of **Aestivophoenin A**.

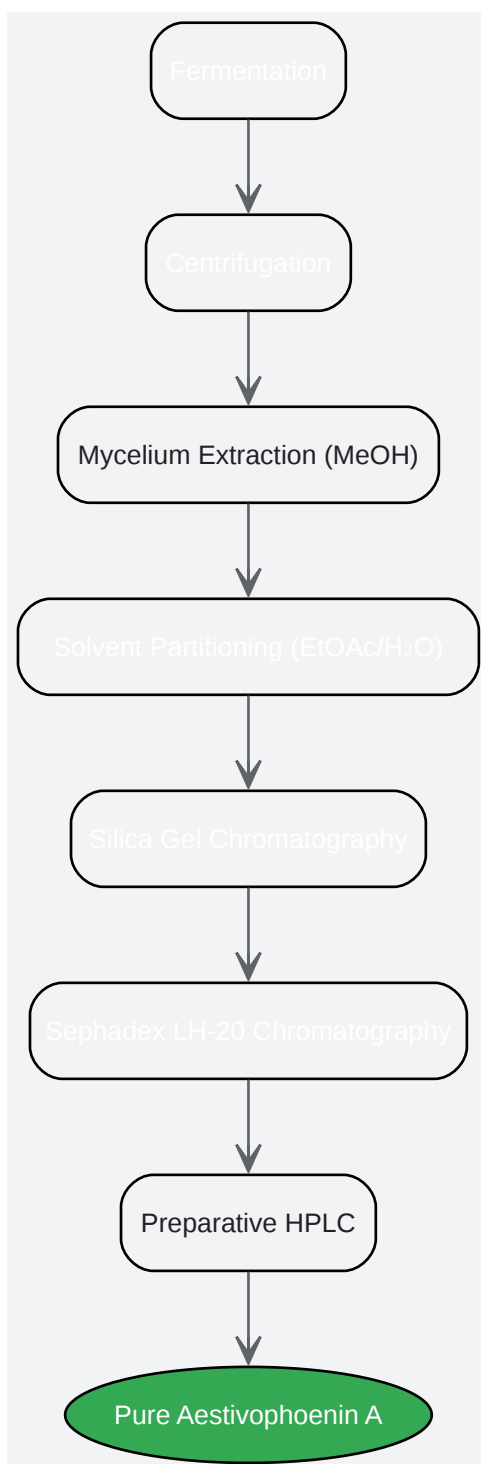
Experimental Protocols

Fermentation and Isolation

Streptomyces purpeofuscus was cultured in a 200-liter fermentor containing a medium composed of 2% glucose, 1% soybean meal, 0.5% yeast extract, 0.2% NaCl, and 0.05% K₂HPO₄, adjusted to pH 7.0. The fermentation was carried out at 28°C for 5 days with aeration (100 liters/minute) and agitation (200 rpm).

The culture broth was centrifuged to separate the mycelium from the supernatant. The mycelium was extracted with methanol, and the extract was concentrated. The resulting residue was partitioned between ethyl acetate and water. The ethyl acetate layer was concentrated and subjected to silica gel column chromatography, eluting with a stepwise

gradient of chloroform and methanol. The active fractions were further purified by Sephadex LH-20 column chromatography (methanol) and preparative HPLC (ODS column, 80% methanol) to yield pure **Aestivophoenin A**.



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Figure 2: Isolation workflow for **Aestivophoenin A**.

Spectroscopic Analysis

NMR spectra were recorded on a JEOL JNM-A500 spectrometer. ^1H NMR spectra were measured at 500 MHz and ^{13}C NMR spectra were measured at 125 MHz in CDCl_3 . Chemical shifts are reported in ppm relative to the solvent peak (CDCl_3 : δH 7.26, δC 77.0). High-resolution mass spectra were obtained on a JEOL JMS-SX102A mass spectrometer. UV spectra were recorded on a Hitachi U-3200 spectrophotometer. Optical rotation was measured with a JASCO DIP-370 digital polarimeter.

Conclusion

This guide provides a detailed chemical characterization of **Aestivophoenin A**. The comprehensive spectroscopic data and established experimental protocols will serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating further investigation into the therapeutic potential of this promising neuroprotective agent.

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